N-Cbz-L-threonine Benzyl Ester N-Cbz-L-threonine Benzyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13315358
InChI: InChI=1S/C19H21NO5/c1-14(21)17(18(22)24-12-15-8-4-2-5-9-15)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17,21H,12-13H2,1H3,(H,20,23)
SMILES: CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O
Molecular Formula: C19H21NO5
Molecular Weight: 343.4 g/mol

N-Cbz-L-threonine Benzyl Ester

CAS No.:

Cat. No.: VC13315358

Molecular Formula: C19H21NO5

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

N-Cbz-L-threonine Benzyl Ester -

Specification

Molecular Formula C19H21NO5
Molecular Weight 343.4 g/mol
IUPAC Name benzyl 3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate
Standard InChI InChI=1S/C19H21NO5/c1-14(21)17(18(22)24-12-15-8-4-2-5-9-15)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17,21H,12-13H2,1H3,(H,20,23)
Standard InChI Key VBKUVUJWFDXTMS-UHFFFAOYSA-N
SMILES CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O
Canonical SMILES CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O

Introduction

Structural and Chemical Properties

Molecular Architecture

N-Cbz-L-threonine benzyl ester is characterized by two chiral centers at the C2 and C3 positions, corresponding to the (2S,3R2S,3R) configuration of L-threonine. The Cbz group (PhCH2OCO\text{PhCH}_2\text{OCO}-) protects the amino group, while the benzyl ester (PhCH2O\text{PhCH}_2\text{O}-) blocks the carboxyl functionality. This dual protection prevents unwanted side reactions during peptide elongation .

Key Structural Features:

  • IUPAC Name: Benzyl (2S,3R)-2-(benzyloxycarbonylamino)-3-hydroxybutanoate .

  • Stereochemistry: Critical for maintaining biological activity in derived peptides .

  • Protecting Groups:

    • Cbz Group: Removable via catalytic hydrogenation or HBr/acetic acid .

    • Benzyl Ester: Cleaved by hydrogenolysis or acidic conditions (e.g., TFA) .

Physical and Spectroscopic Data

PropertyValueSource
Melting Point80–84°C
Specific Rotation (α\alpha)11-11^\circ (c=8, CHCl3_3)
SolubilityChloroform, DCM, Ethyl Acetate
Molecular Weight343.4 g/mol
HPLC Purity>98%

Spectroscopic Identification:

  • 1H NMR^1\text{H NMR}: Peaks at δ 7.3–7.4 ppm (aromatic protons), δ 5.1 ppm (benzyl CH2_2), δ 4.3 ppm (α-H), and δ 1.3 ppm (β-CH3_3) .

  • IR: Stretching vibrations at 1720 cm1^{-1} (ester C=O) and 1690 cm1^{-1} (carbamate C=O).

Synthesis and Manufacturing

Route 1: Direct Protection of L-Threonine

  • Amino Protection: React L-threonine with benzyl chloroformate (Cbz-Cl) in alkaline aqueous conditions to form N-Cbz-L-threonine .

  • Carboxyl Esterification: Treat N-Cbz-L-threonine with benzyl alcohol and thionyl chloride (SOCl2\text{SOCl}_2) or toluenesulfonic acid in benzene under reflux .

Reaction Conditions:

  • Esterification: 0–100°C, 2–48 hours .

  • Yield: 71–99% .

Route 2: Enzymatic Resolution (Patent CN103450040A)

  • Racemization: Convert L-threonine to D-allothreonine using amino acid racemase.

  • Selective Esterification: Benzyl ester formation followed by Cbz protection.

  • Cyclization/Deprotection: Intramolecular cyclization with SOCl2\text{SOCl}_2 and acid hydrolysis to yield enantiopure derivatives.

Applications in Organic and Medicinal Chemistry

Peptide Synthesis

N-Cbz-L-threonine benzyl ester serves as a cornerstone in solid-phase peptide synthesis (SPPS):

  • Orthogonal Protection: Enables sequential coupling without side-chain interference .

  • Case Study: Used in synthesizing SIRT5 inhibitors by incorporating threonine residues with post-translational modifications .

Drug Intermediate

  • Anticancer Agents: Derivatives of this compound are intermediates in protease inhibitors and kinase modulators .

  • Antiviral Research: Utilized in SARS-CoV-2 studies to disrupt viral protein interactions .

Comparative Analysis with Analogues

CompoundProtecting GroupsApplications
N-Cbz-L-serine benzyl esterCbz, BenzylAntibiotic peptides
N-Fmoc-L-threonine t-Bu esterFmoc, tert-ButylSPPS
N-Boc-L-threonine methyl esterBoc, MethylSolution-phase synthesis

Biological and Pharmacological Insights

Enzymatic Interactions

  • SIRT5 Inhibition: Cbz-protected threonine derivatives act as competitive inhibitors by mimicking lysine succinylation .

  • Substrate for Proteases: Used to study enzyme specificity in hydrolyzing protected amino acid esters .

ParameterDataSource
Hazard StatementsH315, H319, H335 (irritation)
Storage2–8°C, inert atmosphere
Handling PrecautionsUse gloves/eye protection

Industrial and Regulatory Landscape

SupplierPurityPrice (5g)
TCI America>98%$100
VWR>98%$211
ChemScene99.2%$80

Regulatory Status

  • CAS Registry: 16597-50-5 .

  • HS Code: 2924.29.7790 (carbamate esters) .

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